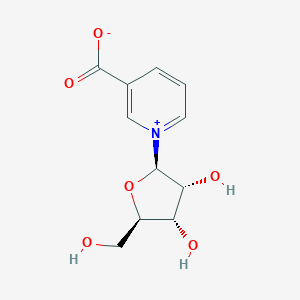

D-Ribosylnicotinate

Description

Nicotinic acid riboside has been reported in Homo sapiens, Vitis vinifera, and Saccharomyces cerevisiae with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEDDPCUCPRQNY-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938912 | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17720-18-2 | |

| Record name | Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017720182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of D-Ribosylnicotinate in NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a range of age-related and metabolic diseases, making the study of its biosynthetic pathways a key area of research. This technical guide provides an in-depth examination of D-Ribosylnicotinate, also known as Nicotinic Acid Riboside (NAR), as a precursor in the NAD+ salvage pathway. We will detail its metabolic conversion to NAD+, present quantitative data on the efficiency of this process, and provide comprehensive experimental protocols for its study.

Introduction: The Landscape of NAD+ Precursors

The maintenance of cellular NAD+ pools is crucial for a myriad of biological processes, including redox reactions, DNA repair, and the activity of sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] NAD+ can be synthesized de novo from tryptophan or through salvage pathways that recycle nicotinamide (NAM), nicotinic acid (NA), and their respective ribosides.[3][4] this compound (Nicotinic Acid Riboside, NAR) is a nucleoside precursor that feeds into the Preiss-Handler pathway, offering an alternative route to NAD+ biosynthesis.[5][6] Understanding the intricacies of its metabolism is vital for the development of novel therapeutic strategies to boost NAD+ levels.

The Metabolic Pathway of this compound to NAD+

This compound enters the NAD+ biosynthetic pathway through a series of enzymatic reactions. Upon cellular uptake, it is phosphorylated to nicotinic acid mononucleotide (NaMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD). Finally, NaAD is amidated to yield NAD+.

Cellular Uptake

The entry of this compound into mammalian cells is mediated by equilibrative nucleoside transporters (ENTs), specifically ENT1, ENT2, and ENT4.[7] This transport is a critical first step for its subsequent metabolism.

Enzymatic Conversion

The key enzymatic steps in the conversion of this compound to NAD+ are:

-

Phosphorylation: Nicotinamide riboside kinases (NRK1 and NRK2) catalyze the phosphorylation of this compound to nicotinic acid mononucleotide (NaMN).[5][8] These kinases exhibit dual specificity, being able to phosphorylate both nicotinamide riboside (NR) and this compound.[5]

-

Adenylylation: Nicotinamide mononucleotide adenylyltransferases (NMNATs) convert NaMN to nicotinic acid adenine dinucleotide (NaAD).[3]

-

Amidation: NAD+ synthetase (NADS) catalyzes the final step, the amidation of NaAD to NAD+.[3]

The metabolic pathway is illustrated in the diagram below:

Quantitative Analysis of this compound as an NAD+ Precursor

The efficiency of this compound as an NAD+ precursor is determined by the kinetic properties of the involved enzymes and its impact on cellular NAD+ levels upon supplementation.

Enzyme Kinetics

The Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) of human nicotinamide riboside kinases (NRK1 and NRK2) for this compound (Nicotinic Acid Riboside, NaR) have been determined, providing insight into their efficiency in phosphorylating this precursor.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| NRK1 | NR + ATP | 0.088 | 0.6 | 6800 |

| NaR + ATP | 0.051 | - | - | |

| NRK2 | NR + ATP | 0.19 | 0.75 | 3900 |

| NaR + ATP | 0.063 | - | - |

Data from Tempel et al., 2007, as cited in "The emergence of the nicotinamide riboside kinases in the regulation of NAD + metabolism".[5][8] Note: kcat values for NaR were not explicitly provided in the cited secondary source. The primary source indicates that in kcat/Km terms, Nrk1 has 60% of the activity and Nrk2 has 138% of the activity with NaR versus NR.[5]

Cellular NAD+ Levels

Supplementation with this compound has been shown to increase intracellular NAD+ levels in a dose-dependent manner in normal human epidermal keratinocytes (NHEK).

| Precursor | Concentration (µM) | Fold Increase in NAD+ |

| Nicotinic Acid Riboside (NAR) | 100 | 1.1 |

| Nicotinic Acid (NA) | 10 | 1.3 |

| Nicotinic Acid Mononucleotide (NAMN) | 100 | 1.5 (not statistically significant) |

| Nicotinamide (NAM) | 1-100 | No increase |

| Nicotinamide Mononucleotide (NMN) | 1-100 | No increase |

| Nicotinamide Riboside (NR) | 1-100 | No increase |

Data from "Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes" (2024).[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of this compound in NAD+ metabolism.

Measurement of Intracellular NAD+ Levels by HPLC

This protocol is adapted from "Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography".[11]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Perchloric acid (PCA), 0.6 M, ice-cold

-

Potassium carbonate (K₂CO₃), 3 M

-

Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0)

-

Mobile Phase B: 100% Acetonitrile

-

NAD+ standard solution

Protocol:

-

Sample Preparation:

-

For cultured cells, wash with ice-cold PBS and pellet by centrifugation.

-

For tissues, homogenize in ice-cold PBS.

-

-

NAD+ Extraction:

-

To the cell pellet or tissue homogenate, add an equal volume of ice-cold 0.6 M perchloric acid.

-

Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (acid-soluble fraction).

-

-

Neutralization:

-

Neutralize the supernatant by adding 3 M K₂CO₃ until the pH reaches 6.0-7.0.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

-

The resulting supernatant contains the NAD+.

-

-

HPLC Analysis:

-

Set the UV detector to 260 nm.

-

Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B.

-

Inject 20-50 µL of the extracted sample.

-

Elute NAD+ using a gradient of Mobile Phase B (e.g., 2% to 20% over 20 minutes).

-

-

Quantification:

-

Identify the NAD+ peak based on the retention time of the NAD+ standard.

-

Calculate the NAD+ concentration in the samples by comparing the peak area to a standard curve.

-

Normalize the results to the initial cell number or protein concentration.

-

Nicotinamide Riboside Kinase (NRK) Activity Assay

This protocol is based on a coupled enzyme assay described for NRKs.[12][13]

References

- 1. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

D-Ribosylnicotinate: A Technical Guide to its Role as a Nicotinamide Adenine Dinucleotide (NAD+) Precursor

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and the regulation of longevity pathways. The decline of NAD+ levels with age has spurred significant interest in identifying and characterizing precursor molecules capable of replenishing the cellular NAD+ pool. This technical guide provides an in-depth examination of D-Ribosylnicotinate, also known as nicotinic acid riboside (NaR), as a precursor to NAD+. It details the biochemical pathways of its conversion, presents quantitative data on enzyme kinetics and cellular efficacy, and provides comprehensive experimental protocols for its synthesis, purification, and the analysis of its metabolic impact. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel strategies to modulate NAD+ metabolism for therapeutic benefit.

Introduction

The vital role of nicotinamide adenine dinucleotide (NAD+) in a myriad of cellular processes, from redox reactions to DNA repair and cell signaling, has positioned it as a key target in the study of aging and metabolic diseases. As NAD+ levels are known to decline with age, strategies to augment its intracellular concentration have become a focal point of research. Several precursor molecules, including nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR), are known to fuel NAD+ biosynthesis through distinct pathways.[1][2]

This compound, or nicotinic acid riboside (NaR), is another such precursor that utilizes the nicotinamide riboside kinase (Nrk) pathway to contribute to the cellular NAD+ pool.[3] This guide provides a detailed technical overview of NaR, its conversion to NAD+, and the methodologies required for its study, aiming to equip researchers with the knowledge to explore its therapeutic potential.

Biochemical Pathway of this compound to NAD+ Conversion

The conversion of this compound to NAD+ is a multi-step enzymatic process primarily occurring in the cytoplasm. The pathway leverages a portion of the well-established NAD+ synthesis machinery.

This compound to NAD+ Conversion Pathway.

Step 1: Phosphorylation by Nicotinamide Riboside Kinases (Nrk1/2)

The initial and rate-limiting step in the conversion of NaR is its phosphorylation to nicotinic acid mononucleotide (NaMN). This reaction is catalyzed by nicotinamide riboside kinases (Nrk1 and Nrk2), the same enzymes that phosphorylate nicotinamide riboside (NR).[3]

Step 2: Adenylylation by NMNATs

NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD). This reaction is catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNATs), which are a family of three enzymes (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations.

Step 3: Amidation by NAD+ Synthetase (NADS)

The final step in the pathway is the amidation of the nicotinic acid moiety of NAAD to a nicotinamide group, forming NAD+. This reaction is catalyzed by NAD+ synthetase (NADS) and utilizes glutamine as the nitrogen donor.

Quantitative Data

Enzyme Kinetics of Nicotinamide Riboside Kinases (Nrk1 and Nrk2)

The efficiency of the initial phosphorylation step is a critical determinant of the overall efficacy of NaR as an NAD+ precursor. The following table summarizes the kinetic parameters of human Nrk1 and Nrk2 with both nicotinamide riboside (NR) and nicotinic acid riboside (NaR) as substrates.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| hNrk1 | NR | 16 ± 2 | 1.8 ± 0.1 | 112,500 |

| NaR | 11 ± 2 | 1.2 ± 0.1 | 109,091 | |

| hNrk2 | NR | 10 ± 1 | 1.1 ± 0.04 | 110,000 |

| NaR | 8 ± 1 | 1.3 ± 0.04 | 162,500 | |

| Data adapted from Tempel et al., 2007.[3] |

These data indicate that both human Nrk1 and Nrk2 can efficiently phosphorylate NaR, with kinetic parameters comparable to, and in the case of hNrk2, slightly favoring NaR over NR.

Cellular NAD+ Levels Following this compound Treatment

The ultimate measure of a precursor's efficacy is its ability to increase intracellular NAD+ concentrations. The following table summarizes the observed changes in NAD+ levels in cultured human cells upon treatment with NaR.

| Cell Type | NaR Concentration | Treatment Duration | Fold Increase in NAD+ | Reference |

| Normal Human Epidermal Keratinocytes | 100 µM | 6 hours | ~1.1 | [[“]] |

Further research is required to establish a comprehensive dose-response and time-course relationship for NaR-mediated NAD+ enhancement in a variety of cell types, including primary cells and cancer cell lines.

Experimental Protocols

Chemical Synthesis of this compound (Nicotinic Acid Riboside)

The following two-step protocol is adapted from the synthesis of β-nicotinamide riboside and can be used to produce this compound.[1][5]

Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetyl-β-D-ribofuranoside Triflate

-

Thoroughly clean and flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

-

Allow the flask to cool to room temperature under a stream of argon.

-

To the flask, add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equivalent).

-

Dissolve the acetylated ribose in dry dichloromethane.

-

Add ethyl nicotinate (1.5 equivalents) to the solution.

-

Cool the reaction mixture to -20°C.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 equivalent) dropwise to the reaction mixture while maintaining the temperature at -20°C.

-

Allow the reaction to stir at -20°C and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel to yield ethyl nicotinate 2',3',5'-tri-O-acetyl-β-D-ribofuranoside triflate as a syrup-like intermediate.

Step 2: Deprotection to Yield this compound

-

Dissolve the purified intermediate from Step 1 in ice-cold 5.5 N methanolic ammonia under an argon atmosphere.

-

Maintain the reaction mixture at 0°C for 15-18 hours, monitoring the reaction hourly by high-performance liquid chromatography (HPLC) after the initial 15 hours.

-

It is critical to keep the reaction temperature at or below 0°C to prevent degradation of the product.

-

Once the deprotection is complete, remove the methanol and ammonia under reduced pressure using a cold trap.

-

Purify the final product, this compound, by reversed-phase column chromatography using a C18 column with a water/methanol gradient.

-

Lyophilize the fractions containing the pure product to obtain this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cell Culture and Treatment for NAD+ Measurement

This protocol outlines a general procedure for treating cultured cells with this compound to assess its impact on intracellular NAD+ levels.

References

The Emergence of a Key NAD+ Precursor: A Technical Guide to Nicotinic Acid Riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid riboside (NAR), a naturally occurring pyridinium nucleoside, has emerged as a significant player in the intricate network of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Initially identified as an intermediate in NAD+ metabolism, recent research has illuminated its role as a potent and bioavailable NAD+ precursor with therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to NAR. It details the enzymatic pathways governing its conversion to NAD+, summarizes quantitative data on its efficacy, and provides methodologies for its synthesis and analysis. Furthermore, this document illustrates the core signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in the fields of aging, metabolism, and drug discovery.

Discovery and Historical Context

The story of nicotinic acid riboside is intrinsically linked to the broader history of vitamin B3 and the central metabolic cofactor, NAD+. While nicotinic acid (NA) and nicotinamide (NAM) were identified as the primary vitamin B3 forms capable of preventing pellagra in the early 20th century, the existence and metabolic relevance of their ribosylated counterparts remained obscure for decades.

The conceptual framework for the existence of NAR arose from studies on the salvage pathways of NAD+ metabolism. It was understood that NAD+ could be synthesized from various precursors, including NA. The Preiss-Handler pathway, elucidated in the 1950s, described the conversion of NA to nicotinic acid mononucleotide (NaMN). The subsequent discovery of nicotinamide riboside (NR) as a potent NAD+ precursor in 2004 by Dr. Charles Brenner and colleagues opened a new chapter in our understanding of NAD+ homeostasis and hinted at the existence of its deamidated analog, NAR.[1][2][3]

Early evidence for the endogenous presence and metabolic activity of NAR in biological systems came from studies in yeast.[4] These investigations revealed that NAR could be generated intracellularly from NaMN and serve as a precursor for NAD+ synthesis.[4] It was later demonstrated that human cells also generate, release, and uptake NAR, establishing it as an authentic intermediate in human NAD+ metabolism.[5][6][7] A pivotal study recently uncovered a surprising physiological role for NAR in maintaining systemic NAD+ homeostasis, particularly under conditions of impaired liver NAD+ synthesis.[8] This research demonstrated that the liver can produce and release NAR into circulation, which is then utilized by the kidneys to generate nicotinamide and support NAD+ levels in other tissues.[8] This discovery has positioned NAR as a molecule of significant interest for its potential therapeutic applications in aging and metabolic diseases.[8]

Biochemical Properties and Metabolism

Nicotinic acid riboside is a key intermediate in the Preiss-Handler pathway for NAD+ biosynthesis. Its metabolism involves several key enzymatic steps that ultimately lead to the formation of NAD+.

Cellular Uptake

The entry of NAR into mammalian cells is a critical first step in its utilization. Studies have shown that equilibrative nucleoside transporters (ENTs), specifically ENT1, ENT2, and ENT4, mediate the import of NAR into human cells.[9] The efficiency of this uptake can be enhanced by the intracellular utilization of NAR, such as its phosphorylation by nicotinamide riboside kinases.[9]

Conversion to NAD+

Once inside the cell, NAR is primarily metabolized through a two-step enzymatic process:

-

Phosphorylation: Nicotinamide riboside kinase 1 (NRK1) phosphorylates NAR to form nicotinic acid mononucleotide (NaMN).[4][8] This is a crucial and often rate-limiting step in the conversion of NAR to NAD+.

-

Adenylation and Amidation: NaMN then enters the established Preiss-Handler pathway. It is first adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NaAD).[3][4] Finally, NAD+ synthetase (NADS) amidates NaAD to produce NAD+.[3][4]

An alternative, Nrk1-independent pathway for NAR utilization has also been described in yeast, where the enzyme Urh1 can hydrolyze NAR to nicotinic acid (NA), which then enters the Preiss-Handler pathway.[4]

Quantitative Data

The efficacy of NAR as an NAD+ precursor has been demonstrated in several studies. The following tables summarize key quantitative findings from preclinical models.

Table 1: Effect of Oral Nicotinic Acid Riboside (NAR) Supplementation in Aged Mice[8]

| Parameter | Control (Aged Mice) | NAR Supplemented (Aged Mice) | Fold Change |

| Serum Nicotinamide (µM) | ~1.5 | ~3.0 | ~2.0 |

| Kidney NAD+ (nmol/g) | ~0.4 | ~0.6 | ~1.5 |

| Liver NAD+ (nmol/g) | ~0.5 | ~0.7 | ~1.4 |

| Muscle NAD+ (nmol/g) | ~0.3 | ~0.4 | ~1.3 |

| Kidney Inflammation (Gene Expression) | High | Reduced | - |

| Urinary Albumin (µ g/day ) | ~100 | ~50 | ~0.5 |

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Comparative NAD+ Boosting Efficacy of Precursors in Mice

| Precursor | Tissue | NAD+ Increase (Fold Change) | Reference |

| Nicotinamide Riboside (NR) | Liver | ~2.0 | [1] |

| Nicotinamide Riboside (NR) | Skeletal Muscle | ~1.6 | [10] |

| Nicotinic Acid (NA) | Liver | > Nicotinamide | [3] |

This table provides a comparative context for the NAD+-boosting effects of different precursors.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, purification, and analysis of nicotinic acid riboside.

Chemical Synthesis of Nicotinic Acid Riboside (Representative Protocol)

Step 1: Synthesis of O-Ethylnicotinate-2,3,5-tri-O-acetyl-β-D-riboside

-

Combine 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and ethylnicotinate in dry dichloromethane.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the mixture at 0°C under an inert atmosphere.

-

Allow the reaction to proceed for several hours at room temperature, monitoring the formation of the product by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction and purify the resulting O-ethylnicotinate-2,3,5-tri-O-acetyl-β-D-riboside by silica gel chromatography.

Step 2: Deprotection to Nicotinic Acid Riboside

-

Dissolve the purified, acetylated intermediate in a suitable solvent such as methanol.

-

Treat the solution with a base (e.g., sodium methoxide) to facilitate the removal of the acetyl protecting groups.

-

Monitor the deprotection reaction by TLC or HPLC.

-

Once the reaction is complete, neutralize the mixture and purify the final product, nicotinic acid riboside, using reverse-phase column chromatography (e.g., C18 silica gel) with water as the eluent.

Purification of Nicotinic Acid Riboside

-

Column Chromatography: Crude NAR can be purified using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.

-

Elution: A gradient of water and acetonitrile is typically used for elution.

-

Detection: The elution of NAR can be monitored by UV absorbance at approximately 265 nm.

-

Lyophilization: Fractions containing pure NAR are pooled and lyophilized to obtain the final product as a solid.

Quantification of Nicotinic Acid Riboside and NAD+ Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAR and other NAD+ metabolites in biological samples.[8]

-

Sample Preparation: Tissues or cells are homogenized and extracted with a solution typically containing a mixture of methanol, acetonitrile, and water. Proteins are precipitated and removed by centrifugation.

-

Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.

-

Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) is used to specifically detect and quantify NAR and other NAD+ metabolites based on their unique precursor and product ion transitions.

-

Quantification: Absolute concentrations are determined by comparing the peak areas of the endogenous metabolites to those of stable isotope-labeled internal standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Metabolic pathway of nicotinic acid riboside (NAR) to NAD+ and downstream signaling.

Figure 2: Experimental workflow for the quantification of NAR using LC-MS/MS.

Conclusion and Future Directions

Nicotinic acid riboside has transitioned from a relatively obscure metabolic intermediate to a promising therapeutic agent for boosting NAD+ levels. Its unique physiological role in the liver-kidney axis for maintaining systemic NAD+ homeostasis highlights its importance in metabolic health. The methodologies for its synthesis and quantification, while still evolving, provide a solid foundation for further research.

Future investigations should focus on several key areas:

-

Clinical Trials: Rigorous human clinical trials are necessary to establish the safety, pharmacokinetics, and efficacy of NAR supplementation for improving healthspan and treating age-related diseases.

-

Mechanism of Action: A deeper understanding of the downstream effects of NAR-induced NAD+ repletion on cellular signaling pathways will be crucial for identifying specific therapeutic targets.

-

Comparative Efficacy: Head-to-head studies comparing the efficacy of NAR with other NAD+ precursors, such as NR and nicotinamide mononucleotide (NMN), in various disease models are warranted.

-

Optimized Delivery: Research into novel formulations and delivery methods for NAR could enhance its bioavailability and therapeutic potential.

The continued exploration of nicotinic acid riboside holds significant promise for the development of novel interventions to combat the metabolic and functional decline associated with aging and disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. NMN vs. NR: Which Is Best To Boost Your NAD Levels? - - Life Extension [lifeextension.com]

- 3. brennerlab.net [brennerlab.net]

- 4. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation, release, and uptake of the NAD precursor nicotinic acid riboside by human cells › SPbU Researchers Portal [pureportal.spbu.ru]

- 6. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acid riboside maintains NAD+ homeostasis and ameliorates aging-associated NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of beta-D-Ribosylnicotinate: An In-depth Technical Guide

Introduction

Beta-D-ribosylnicotinate, also known as nicotinic acid riboside (NaR), is a pyridine nucleoside that serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in a vast array of cellular metabolic and signaling processes. As a member of the vitamin B3 family, NaR contributes to the cellular NAD+ pool through the salvage pathway, offering a potential therapeutic avenue for conditions associated with NAD+ decline, such as aging and metabolic diseases. This technical guide provides a comprehensive overview of the biochemical properties of beta-D-ribosylnicotinate, including its synthesis, metabolism, and biological functions, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Physicochemical and Biochemical Properties

| Property | Value/Description | Reference(s) |

| Systematic Name | 3-carboxy-1-(β-D-ribofuranosyl)pyridinium | [1] |

| Molecular Formula | C11H13NO6 | [1] |

| Molecular Weight | 255.22 g/mol | [3] |

| Classification | Glycosylamine, Pyridine Nucleoside | [1] |

| Solubility (predicted) | Likely soluble in water and polar organic solvents. Nicotinamide riboside chloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM). | |

| Stability (inferred) | Stability is likely pH and temperature-dependent. Nicotinamide riboside chloride shows increased degradation at higher temperatures and pH values. It is also susceptible to hydrolysis in aqueous solutions. | [4][5] |

Metabolism and Biological Role

Beta-D-ribosylnicotinate is a key intermediate in the NAD+ salvage pathway. Its primary role is to serve as a substrate for nicotinamide riboside kinases (NRKs), which catalyze its phosphorylation to nicotinic acid mononucleotide (NaMN). NaMN is then converted to NAD+ through the Preiss-Handler pathway.

Cellular Uptake

The entry of beta-D-ribosylnicotinate into human cells is mediated by equilibrative nucleoside transporters (ENTs), specifically ENT1, ENT2, and ENT4.[6][7] The efficient uptake of NaR is coupled to its intracellular utilization, such as its phosphorylation by NRKs.[6][7]

Enzymatic Conversion

The key enzymatic step in the metabolism of beta-D-ribosylnicotinate is its phosphorylation by nicotinamide riboside kinases (NRK1 and NRK2). While specific kinetic parameters for NaR with human NRKs are not available in the reviewed literature, it has been established that NaR is a specific substrate for these enzymes.[8] The kinetic data for the related substrate, nicotinamide riboside (NR), are presented below for comparative purposes.

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| Human NRK1 | Nicotinamide Riboside | 1.6 ± 0.3 | 0.52 ± 0.03 |

| Human NRK2 | Nicotinamide Riboside | 5.9 ± 0.9 | 1.1 ± 0.1 |

Data for Nicotinamide Riboside from Tempel et al. (2007). Kinetic parameters for beta-D-ribosylnicotinate are not available in the reviewed literature.

Signaling and Metabolic Pathways

Beta-D-ribosylnicotinate is an integral part of the intricate network of NAD+ metabolism. The following diagrams illustrate its position within the NAD+ salvage pathway and the experimental workflow for its analysis.

Experimental Protocols

Enzymatic Assay for Nicotinamide Riboside Kinase (NRK) Activity

This protocol is adapted from methodologies used for nicotinamide riboside and can be applied to measure the kinase activity of NRK1 or NRK2 with beta-D-ribosylnicotinate as a substrate. The assay is a coupled-enzyme system that measures the rate of ATP hydrolysis.[9]

Materials:

-

Purified human NRK1 or NRK2 enzyme

-

Beta-D-ribosylnicotinate (NaR)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add the NRK enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding a known concentration of beta-D-ribosylnicotinate and ATP.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP formation, which is stoichiometric with the phosphorylation of NaR.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of beta-D-ribosylnicotinate while keeping the ATP concentration constant (and vice versa).

Quantification of beta-D-Ribosylnicotinate in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of beta-D-ribosylnicotinate in biological matrices such as plasma or cell extracts, adapted from established methods for other NAD+ precursors.[10][11][12][13]

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standard (e.g., a stable isotope-labeled version of NaR)

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18)

-

Mobile phases (e.g., ammonium acetate or formate buffers in water and acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard to the sample.

-

Precipitate proteins by adding 3-4 volumes of ice-cold methanol or acetonitrile.

-

Vortex vigorously and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify beta-D-ribosylnicotinate and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for NaR will need to be optimized.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of beta-D-ribosylnicotinate.

-

Determine the concentration of NaR in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Comparative Efficacy as an NAD+ Precursor

While direct, comprehensive in vivo comparative studies for beta-D-ribosylnicotinate are limited in the reviewed literature, studies on the related precursor, nicotinamide riboside (NR), have shown its superior efficacy in elevating hepatic NAD+ levels in mice compared to equimolar doses of nicotinic acid and nicotinamide.[14] Given that NaR is also a substrate for NRKs, it is plausible that it shares a similar efficacy profile, though further research is required to confirm this.

Conclusion

Beta-D-ribosylnicotinate is a significant, yet understudied, precursor in the NAD+ salvage pathway. Its efficient cellular uptake and conversion to NaMN by nicotinamide riboside kinases position it as a potentially valuable molecule for modulating cellular NAD+ levels. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the biochemical properties and therapeutic potential of this promising compound. Future research should focus on determining the specific kinetic parameters of NaR with NRK enzymes, its detailed stability and solubility profiles, and its in vivo efficacy in comparison to other NAD+ precursors.

References

- 1. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. EC 2.7.1.173 [iubmb.qmul.ac.uk]

- 4. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]

- 5. aboutnad.com [aboutnad.com]

- 6. mdpi.com [mdpi.com]

- 7. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

The Role of D-Ribosylnicotinate in the Preiss-Handler Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and signaling. The Preiss-Handler pathway is a key salvage route for NAD⁺ biosynthesis, utilizing nicotinic acid (NA) as a precursor. This technical guide provides an in-depth exploration of the involvement of D-Ribosylnicotinate, also known as nicotinic acid riboside (NaR), as a precursor that feeds into this vital pathway. We will detail the enzymatic conversion of NaR, present quantitative kinetic data, and provide comprehensive experimental protocols for the key enzymes involved.

This compound: A Precursor to the Preiss-Handler Pathway

This compound (Nicotinic Acid Riboside, NaR) is a glycosylamine composed of nicotinic acid linked to a D-ribofuranosyl moiety. While not a direct intermediate in the canonical Preiss-Handler pathway that starts with nicotinic acid, NaR serves as a valuable precursor. It is taken up by cells and phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinic acid mononucleotide (NaMN), a central intermediate of the Preiss-Handler pathway. This conversion effectively channels NaR into the NAD⁺ biosynthetic machinery.

Quantitative Data: Enzyme Kinetics

The enzymatic conversion of this compound to NaMN is catalyzed by nicotinamide riboside kinases, NRK1 and NRK2. The kinetic parameters for these human enzymes with NaR as a substrate have been determined, providing insight into the efficiency of this initial step.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| Human NRK1 | Nicotinic Acid Riboside (NaR) | 51 | 0.21 | 4118 |

| Human NRK2 | Nicotinic Acid Riboside (NaR) | 63 | 0.25 | 3968 |

Signaling Pathway and Experimental Workflows

To visualize the entry of this compound into the Preiss-Handler pathway and the general workflows for related experimental procedures, the following diagrams are provided.

Cellular Uptake and Transport of D-Ribosylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribosylnicotinate, also known as nicotinic acid riboside (NAR), is a key precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling.[1] Understanding the mechanisms governing its cellular uptake and transport is crucial for leveraging its therapeutic potential in conditions associated with NAD+ depletion. This technical guide provides a comprehensive overview of the identified transporters, putative regulatory pathways, and detailed experimental methodologies for studying the cellular transport of this compound.

Transporters of this compound

The cellular entry of this compound is mediated by specific solute carrier (SLC) transporters, primarily from the equilibrative nucleoside transporter (ENT) and concentrative nucleoside transporter (CNT) families.

Equilibrative Nucleoside Transporters (ENTs)

Members of the ENT family (encoded by the SLC29A gene family) facilitate the bidirectional transport of nucleosides down their concentration gradient. Studies utilizing HEK293 cells have identified ENT1, ENT2, and ENT4 as mediators of this compound import.[1][2][3] The efficiency of this transport is enhanced when this compound is rapidly metabolized intracellularly, for instance, through phosphorylation by a nicotinamide riboside kinase (NRK).[1][2][3]

Concentrative Nucleoside Transporters (CNTs)

The CNT family (encoded by the SLC28A gene family) are secondary active transporters that move nucleosides against their concentration gradient, typically coupled to the transport of sodium ions. Overexpression studies have shown that CNT3 can moderately stimulate the uptake of this compound.[1][2]

Quantitative Data on Transport Kinetics

To date, specific Michaelis-Menten constants (Km) and maximum transport velocities (Vmax) for the transport of this compound by individual transporters have not been extensively reported in the literature. However, to provide a frame of reference, the known Km values for the transport of the structurally related purine nucleoside, adenosine, by these transporters are presented in Table 1. It is important to note that these values may not be directly extrapolated to this compound.

Table 1: Michaelis-Menten Constants (Km) for Adenosine Transport by Relevant Nucleoside Transporters

| Transporter | Substrate | Km (µM) | Cell System/Reference |

| ENT1 | Adenosine | 40 | [4] |

| ENT2 | Adenosine | 140 | [4] |

| CNT2 | Adenosine | 8 | [4] |

| CNT3 | Adenosine | 15 | [4] |

Experimental Protocols

General Cell Culture and Transfection of HEK293 Cells

HEK293 cells are a suitable model for studying this compound transport due to their ease of culture and high transfection efficiency.

-

Cell Culture:

-

Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

-

Transient Transfection for Transporter Overexpression:

-

Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

For each well, prepare a transfection mix containing plasmid DNA encoding the transporter of interest (e.g., ENT1, ENT2, ENT4, or CNT3) and a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells with the transfection mix for 4-6 hours.

-

Replace the transfection medium with fresh culture medium and incubate for 24-48 hours to allow for transporter expression before proceeding with uptake assays.

-

Proposed Protocol for Radiolabeled this compound Uptake Assay

This protocol is a proposed methodology based on standard radiolabeled substrate uptake assays.

-

Materials:

-

Radiolabeled [3H]-D-Ribosylnicotinate or [14C]-D-Ribosylnicotinate (requires custom synthesis or commercial availability).

-

HEK293 cells (wild-type or transfected with specific transporters).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4).

-

Ice-cold wash buffer (e.g., PBS with 10 mM unlabeled this compound).

-

Scintillation cocktail and vials.

-

Scintillation counter.

-

-

Procedure:

-

Seed cells in 24-well plates and culture until they reach 90-95% confluency.

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

-

Add 500 µL of pre-warmed uptake buffer containing a known concentration of radiolabeled this compound to each well to initiate the uptake. For kinetic studies, use a range of concentrations.

-

Incubate for a predetermined time (e.g., 1, 5, 10, 15 minutes) at 37°C. Initial uptake rates should be determined under linear uptake conditions.

-

To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold wash buffer.

-

Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of each well to normalize the uptake data (e.g., pmol/mg protein/min).

-

For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Signaling Pathways and Regulation of Transport

The transport of this compound is likely regulated by signaling pathways that modulate the expression and activity of ENT and CNT transporters.

Regulation of Equilibrative Nucleoside Transporters (ENTs)

-

JNK/c-Jun Signaling: The c-Jun N-terminal kinase (JNK) signaling pathway has been shown to negatively regulate the expression of ENT1.[5] Activation of this pathway by cellular stress, such as exposure to certain chemotherapeutic agents, can lead to decreased ENT1 transcription and reduced nucleoside uptake.

-

Calcium/Calmodulin Signaling: Intracellular calcium levels and the calcium-binding protein calmodulin can modulate ENT1 activity.[6] An increase in intracellular calcium can lead to enhanced nucleoside uptake, suggesting a mechanism for receptor-dependent regulation of ENT1 function.

-

cAMP Homeostasis: Cyclic AMP (cAMP) signaling is crucial for the regulation of erythropoiesis, and ENT1-mediated adenosine transport plays a critical role in maintaining cAMP homeostasis.[7]

Regulation of Concentrative Nucleoside Transporter 3 (CNT3)

-

Purinergic Signaling: CNT3 activity can be regulated by purinergic signaling through the A2A adenosine receptor.[8] This suggests a feedback mechanism where extracellular adenosine levels can influence the transport of other nucleosides, including this compound.

Visualizations

Cellular Transport Mechanisms of this compound

Caption: Cellular uptake of this compound via ENT and CNT transporters.

Experimental Workflow for Radiolabeled Uptake Assay

Caption: Workflow for a radiolabeled this compound uptake assay.

Signaling Pathways Regulating this compound Transporters

Caption: Key signaling pathways that regulate ENT1 and CNT3 activity.

References

- 1. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells [mdpi.com]

- 3. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decreased Equilibrative Nucleoside Transporter 1 (ENT1) Activity Contributes to the High Extracellular Adenosine Levels in Mesenchymal Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel regulation of equlibrative nucleoside transporter 1 (ENT1) by receptor-stimulated Ca2+-dependent calmodulin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The equilibrative nucleoside transporter ENT1 is critical for nucleotide homeostasis and optimal erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Keystone: A Technical Guide to the Conversion of D-Ribosylnicotinate to Nicotinate Mononucleotide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular metabolism, the synthesis of Nicotinamide Adenine Dinucleotide (NAD+) is paramount for cellular health and energy production. A key step in one of the NAD+ salvage pathways is the enzymatic conversion of D-Ribosylnicotinate, also known as Nicotinate Riboside (NaR), to Nicotinate Mononucleotide (NAMN). This technical guide provides an in-depth exploration of this critical phosphorylation reaction, tailored for researchers, scientists, and drug development professionals.

The primary enzymes responsible for this conversion are the Nicotinamide Riboside Kinases (NRKs), specifically the human isoforms NRK1 and NRK2.[1][2][3] These enzymes exhibit a dual specificity, capable of phosphorylating both Nicotinamide Riboside (NR) to Nicotinamide Mononucleotide (NMN) and, pertinently, Nicotinate Riboside (NaR) to Nicotinate Mononucleotide (NAMN).[1][2][3] This phosphorylation is an ATP-dependent process.[4][5]

Core Reaction and Significance

The enzymatic conversion of this compound to NAMN is a fundamental step in the Preiss-Handler pathway for NAD+ biosynthesis, particularly when starting from a ribosylated precursor. This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for a myriad of biological processes, including redox reactions, DNA repair, and cell signaling. The NRK-mediated phosphorylation of NaR provides a direct route to NAMN, which is subsequently adenylylated to form Nicotinic Acid Adenine Dinucleotide (NAAD) and finally amidated to yield NAD+.

Understanding the kinetics and mechanisms of this enzymatic step is vital for the development of therapeutic strategies targeting NAD+ metabolism, which has implications in aging, metabolic disorders, and neurodegenerative diseases.

Quantitative Data Summary

The kinetic parameters for the phosphorylation of Nicotinate Riboside (NaR) by human Nicotinamide Riboside Kinase 1 (Nrk1) and Nicotinamide Riboside Kinase 2 (Nrk2) have been experimentally determined. The following tables summarize these findings for easy comparison.

Table 1: Kinetic Parameters for Human Nrk1 with Nicotinate Riboside (NaR)

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |

| Nicotinate Riboside (NaR) | 51 | 0.12 | 2300 |

| Nicotinamide Riboside (NR) | 88 | 0.34 | 3900 |

Data sourced from Tempel et al., 2007.[2]

Table 2: Kinetic Parameters for Human Nrk2 with Nicotinate Riboside (NaR)

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |

| Nicotinate Riboside (NaR) | 190 | 1.0 | 5300 |

| Nicotinamide Riboside (NR) | 190 | 0.74 | 3900 |

Data sourced from Tempel et al., 2007.[2]

Experimental Protocols

Nicotinamide Riboside Kinase (NRK) Activity Assay (Coupled Enzyme System)

This protocol outlines a continuous spectrophotometric assay for determining NRK activity by coupling the production of ADP to the oxidation of NADH.[6]

Materials:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂

-

ATP solution (100 mM)

-

Nicotinate Riboside (NaR) solution (varying concentrations for kinetic analysis)

-

Phosphoenolpyruvate (PEP) solution (20 mM)

-

NADH solution (5 mM)

-

Pyruvate Kinase (PK) from rabbit muscle (e.g., 10 units/mL)

-

Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., 20 units/mL)

-

Purified NRK enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, PEP, NADH, PK, and LDH.

-

Add the purified NRK enzyme to the mixture.

-

Initiate the reaction by adding ATP and the NaR substrate.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the activity of the NRK enzyme.

-

For kinetic analysis, vary the concentration of NaR while keeping ATP concentration constant, and vice versa.

-

Calculate kinetic parameters using Lineweaver-Burke plots or non-linear regression analysis.[2]

Product Quantification by Anion Exchange HPLC

This method allows for the direct measurement of the NAMN product.[2]

Materials:

-

Quenched reaction mixture from an NRK activity assay.

-

Anion exchange HPLC column (e.g., a strong anion exchange column).

-

Mobile Phase A: 25 mM Ammonium Acetate, pH 5.0

-

Mobile Phase B: 1 M Ammonium Acetate, pH 5.0

-

HPLC system with a UV detector (detection at 266 nm).

-

NAMN standard.

Procedure:

-

Terminate the enzymatic reaction by heat inactivation or addition of acid.

-

Centrifuge the sample to remove precipitated protein.

-

Inject the supernatant onto the equilibrated anion exchange column.

-

Elute the sample using a gradient of Mobile Phase B into Mobile Phase A.

-

Monitor the absorbance at 266 nm.

-

Identify the NAMN peak by comparing its retention time to that of the NAMN standard.

-

Quantify the amount of NAMN produced by integrating the peak area and comparing it to a standard curve.

Purification of Human Nicotinamide Riboside Kinase (from Placenta)

This protocol provides a method for the purification of NRK to near homogeneity.[4]

Steps:

-

Homogenization: Homogenize human placenta tissue in a suitable buffer.

-

Ammonium Sulfate Precipitation: Perform a fractional precipitation of the crude lysate using ammonium sulfate.

-

DE-52 Chromatography: Apply the resuspended precipitate to a DE-52 cellulose anion exchange column and elute with a salt gradient.

-

Sucrose Density Gradient Fractionation: Further separate the active fractions by centrifugation through a sucrose density gradient.

-

Hydroxylapatite Chromatography: Apply the active fractions to a hydroxylapatite column and elute with a phosphate gradient.

-

Anion Exchange FPLC: Perform a final purification step using a high-resolution anion exchange column on an FPLC system.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE and silver staining.

Visualizations

Enzymatic Conversion Pathway

Caption: Enzymatic phosphorylation of this compound to NAMN by NRK.

Experimental Workflow for NRK Activity Assay

Caption: Coupled enzyme assay workflow for determining NRK activity.

NAD+ Biosynthesis Salvage Pathway

Caption: Role of NaR to NAMN conversion in the NAD+ salvage pathway.

References

- 1. "Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+" by Wolfram Tempel, Wael M. Rabeh et al. [digitalcommons.dartmouth.edu]

- 2. Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Purification and properties of a human nicotinamide ribonucleoside kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinate riboside kinase - Wikipedia [en.wikipedia.org]

- 6. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on D-Ribosylnicotinate: Natural Sources and Endogenous Presence

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribosylnicotinate, also known as nicotinic acid riboside (NaR), is a pyridine nucleoside that plays a role in the intricate network of NAD+ metabolism. As a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular redox reactions and a substrate for various signaling enzymes, the study of this compound is gaining traction in the fields of aging, metabolic disorders, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the natural sources, endogenous presence, and metabolic pathways of this compound, supplemented with detailed experimental protocols and visual representations to aid researchers in their scientific endeavors.

Endogenous Presence and Natural Sources of this compound

This compound is an endogenous metabolite found across various species, from bacteria to humans.[1] It is an intermediate in the salvage pathways of NAD+ synthesis, which recycle nicotinamide and other precursors to maintain the cellular NAD+ pool.

While research into the precise quantification of this compound in various natural sources is ongoing, its presence has been detected in certain foods. The Human Metabolome Database lists several animal-based food sources where Nicotinate D-ribonucleoside has been detected, although not quantified. These include various types of poultry and fish.[1]

Endogenous levels of this compound have been quantified in mammalian serum. Studies in mice have shown that the circulating levels of this metabolite can be influenced by age and supplementation with NAD+ precursors.

Quantitative Data on this compound

The following tables summarize the available quantitative data for this compound in biological samples. It is important to note that data on the concentration of this compound in natural food sources is currently limited in the scientific literature.

Table 1: Endogenous Levels of this compound in Mammalian Serum

| Species | Age | Tissue/Fluid | Concentration (µM) | Reference |

| Mouse | 3 months | Serum | ~0.02 | [2] |

| Mouse | 25 months | Serum | ~0.01 | [2] |

Table 2: this compound Levels in Mice Following Oral Nicotinic Acid Administration

| Species | Treatment | Tissue/Fluid | Time Point | Concentration Change | Reference |

| Mouse | Nicotinic Acid (oral) | Liver | 6 hours | Substantial accumulation | [2] |

| Mouse | Nicotinic Acid (oral) | Serum | 6 hours | Significant increase | [2] |

Metabolic Signaling Pathways

This compound is a key intermediate in the NAD+ salvage pathway. It is formed from nicotinic acid mononucleotide (NaMN) through the action of 5'-nucleotidases. Conversely, it can be phosphorylated back to NaMN by nicotinamide riboside kinases (NRKs). This positions this compound at a crossroads in the maintenance of cellular NAD+ levels.

Below are diagrams generated using Graphviz (DOT language) to illustrate the key metabolic pathways involving this compound.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose. Below are detailed methodologies for sample preparation and analysis.

Protocol 1: Extraction and Quantification of this compound from Biological Fluids (e.g., Serum, Plasma)

This protocol is adapted from methodologies used for the analysis of NAD+ and its metabolites.[3][4]

1. Materials and Reagents:

-

Internal Standard (IS): A stable isotope-labeled this compound is ideal. If unavailable, a structurally similar compound not present in the sample can be used.

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 4°C

-

Syringe filters (0.22 µm)

-

Autosampler vials

2. Sample Preparation:

-

Thaw frozen biological fluid samples on ice.

-

In a clean centrifuge tube, add 50 µL of the sample.

-

Add 10 µL of the internal standard solution.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

Vortex to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for separating polar metabolites.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7-7.1 min: 95-5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by infusing a standard solution of this compound.

4. Quantification:

-

Generate a calibration curve using a series of known concentrations of this compound standard spiked into a surrogate matrix (e.g., water or a stripped biological fluid).

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios against the calibration curve.

Protocol 2: Extraction of this compound from Food Matrices

This protocol provides a general framework for extracting polar metabolites from complex food matrices.[5][6]

1. Sample Homogenization:

-

Obtain a representative sample of the food product.

-

Homogenize the sample to a fine powder or paste. For dry samples, grinding may be sufficient. For high-water content samples, freeze-drying prior to grinding is recommended.

2. Extraction:

-

Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

-

Add 5 mL of an extraction solvent, such as a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) or 80% methanol.[5]

-

Add an appropriate internal standard.

-

Vortex thoroughly for 5 minutes.

-

Sonication in an ultrasonic bath for 15-30 minutes can improve extraction efficiency.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances. The choice of SPE sorbent will depend on the specific food matrix and potential interferences.

3. Final Sample Preparation and Analysis:

-

Follow steps 9-12 from Protocol 1 for final sample preparation.

-

Analyze the sample using the LC-MS/MS conditions described in Protocol 1, with potential modifications to the gradient to optimize separation from matrix components.

Conclusion

This compound is an emerging metabolite of interest within the broader field of NAD+ biology. While its endogenous presence is established, further research is required to fully elucidate its distribution in natural food sources and its precise physiological roles. The experimental protocols and metabolic pathway diagrams provided in this guide offer a foundational resource for researchers to explore the significance of this compound in health and disease. As analytical techniques continue to advance, a more comprehensive understanding of this intriguing molecule is anticipated.

References

The Role of D-Ribosylnicotinate in Cellular Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions that fuel energy production. The biosynthesis of NAD+ is maintained through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid and its derivatives. This technical guide provides an in-depth examination of D-Ribosylnicotinate, a nicotinic acid ribonucleoside, and its function as a precursor in the NAD+ biosynthetic network. We will detail its metabolic conversion, the key enzymes involved, and its ultimate contribution to the cellular energy pool. This document synthesizes the current understanding, presents available data in a structured format, and provides generalized experimental protocols for the study of this pathway, acknowledging the existing gaps in quantitative research.

Introduction to this compound and its Place in NAD+ Metabolism

This compound, also known as nicotinic acid riboside, is a pyridine nucleoside composed of nicotinic acid linked to a ribose sugar.[1] It exists in all domains of life, from bacteria to humans, and serves as an intermediate in the nicotinate and nicotinamide metabolism pathway.[1] The central role of this compound in cellular energy production stems from its ability to be converted into nicotinic acid mononucleotide (NaMN), a direct precursor to NAD+ via the Preiss-Handler pathway.[2][3]

The maintenance of cellular NAD+ levels is crucial for a myriad of biological processes, most notably the catabolic reactions that generate ATP.[4] NAD+ acts as an electron acceptor in glycolysis and the citric acid cycle, forming NADH, which then donates electrons to the electron transport chain, driving oxidative phosphorylation. A decline in NAD+ levels is associated with age-related metabolic dysfunction and various diseases, making the study of its biosynthetic precursors, including this compound, a topic of significant interest in drug development and therapeutic research.[4]

The Metabolic Pathway: From this compound to NAD+

The conversion of this compound to NAD+ is a multi-step enzymatic process that merges with the well-established Preiss-Handler pathway.

Phosphorylation by Nicotinamide Riboside Kinases (NRKs)

The initial and committing step in the utilization of this compound is its phosphorylation to nicotinic acid mononucleotide (NaMN). This reaction is catalyzed by nicotinamide riboside kinases (NRKs), specifically NRK1 and NRK2 in humans.[2][3][5] While these enzymes are more commonly associated with the phosphorylation of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN), they have been shown to possess substrate specificity for this compound as well.[2][3]

The reaction can be summarized as: this compound + ATP → Nicotinic Acid Mononucleotide (NaMN) + ADP

Caption: Phosphorylation of this compound by NRK1/2.

Adenylylation by NMN/NaMN Adenylyltransferases (NMNATs)

The newly synthesized NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD). This reaction is catalyzed by the nicotinamide/nicotinate mononucleotide adenylyltransferases (NMNATs).[6][7] Human cells express three isoforms of NMNAT (NMNAT1, NMNAT2, and NMNAT3), which are localized to different subcellular compartments (nucleus, Golgi complex, and mitochondria, respectively).[4] These enzymes exhibit dual substrate specificity, capable of utilizing both NMN and NaMN.[7][8]

The reaction is as follows: Nicotinic Acid Mononucleotide (NaMN) + ATP → Nicotinic Acid Adenine Dinucleotide (NaAD) + PPi

Amidation by NAD+ Synthetase (NADS)

The final step in this pathway is the amidation of NaAD to form NAD+. This reaction is catalyzed by NAD+ synthetase (NADS), which utilizes glutamine as the nitrogen donor.[1]

The reaction is: Nicotinic Acid Adenine Dinucleotide (NaAD) + Glutamine + ATP → NAD+ + Glutamate + AMP + PPi

Caption: Overview of the this compound to NAD+ pathway.

Quantitative Data

A significant gap in the current literature is the lack of specific quantitative data for the enzymatic reactions involving this compound. While the pathway is biochemically defined, detailed kinetic parameters and cellular concentrations are not well-documented.

| Metabolite/Enzyme | Parameter | Value | Organism/Cell Type | Reference |

| This compound | Cellular Concentration | Detected but not Quantified | Human (Feces) | |

| NRK1 / NRK2 | Km for this compound | Not Reported | - | - |

| Vmax for this compound | Not Reported | - | - | |

| NMNAT1 | Substrate Specificity | ~4-fold more specific for NMN than NaMN | Human | [4] |

| NMNAT2 | Substrate Specificity | Comparable efficiency for NMN and NaMN | Human | [4] |

| NMNAT3 | Substrate Specificity | Similar efficiency for NMN and NaMN | Human | [8] |

Experimental Protocols

The following sections provide generalized protocols for the key experiments required to study the function of this compound in cellular energy production. These protocols are based on methodologies used for the closely related compound, nicotinamide riboside (NR), and would need to be optimized for this compound.

Nicotinamide Riboside Kinase (NRK) Activity Assay

This protocol describes a coupled-enzyme assay to measure the kinase activity of NRK1 or NRK2 with this compound as a substrate. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.

Materials:

-

Recombinant human NRK1 or NRK2

-

This compound

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add the NRK enzyme to the reaction mixture.

-

Initiate the reaction by adding a mixture of ATP and varying concentrations of this compound.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the NRK activity.

-

Calculate initial velocities from the linear phase of the reaction.

-

Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Caption: Experimental workflow for the NRK activity assay.

Quantification of Intracellular NAD+ Metabolites by LC-MS

This protocol outlines a general method for the extraction and quantification of this compound, NaMN, and NAD+ from cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cultured cells (e.g., HEK293, HepG2)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Cell scrapers

-

Centrifuge capable of 4°C operation

-

Lyophilizer or vacuum concentrator

-

LC-MS grade water and acetonitrile

-

Analytical standards for this compound, NaMN, and NAD+

-

LC-MS system (e.g., Triple Quadrupole)

Procedure:

-

Culture cells to the desired confluency and treat with this compound for various time points.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add pre-chilled extraction solvent to the culture dish and scrape the cells.

-

Collect the cell lysate and vortex vigorously.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis.

-

Separate metabolites using a suitable chromatography column (e.g., HILIC).

-

Detect and quantify the metabolites using mass spectrometry in multiple reaction monitoring (MRM) mode, using the analytical standards to create a calibration curve.[9][10]

Conclusion and Future Directions

This compound is a biochemically defined precursor for NAD+ biosynthesis, feeding into the Preiss-Handler pathway. Its role in cellular energy production is therefore indirect but vital, contributing to the maintenance of the cellular NAD+ pool that is essential for ATP generation. While the metabolic pathway is understood, this guide highlights a critical need for further research to quantify the kinetics of the enzymes that metabolize this compound and to determine its physiological concentrations in various tissues and cell types. Such data will be invaluable for drug development professionals seeking to modulate cellular NAD+ levels for therapeutic benefit. Future studies should focus on performing detailed enzymatic characterization of NRK1 and NRK2 with this compound and developing robust analytical methods for its quantification in biological samples. These efforts will provide a clearer picture of the physiological relevance of this NAD+ precursor and its potential as a nutraceutical or therapeutic agent.

References

- 1. qualialife.com [qualialife.com]

- 2. "Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+" by Wolfram Tempel, Wael M. Rabeh et al. [digitalcommons.dartmouth.edu]